![molecular formula C17H21N3O3S2 B2454845 N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-1-isopropyl-1H-imidazole-4-sulfonamide CAS No. 2034353-99-4](/img/structure/B2454845.png)
N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-1-isopropyl-1H-imidazole-4-sulfonamide
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Overview
Description
Benzo[b]thiophene-based compounds have been the subject of considerable interest due to their wide range of biological activities . They are essential heterocyclic compounds and show a variety of properties and applications . They are used in industrial chemistry and material science as corrosion inhibitors . Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer , anti-inflammatory , antimicrobial , antihypertensive , and anti-atherosclerotic properties .
Synthesis Analysis
A series of new cyclometalated btp-based iridium (III) complexes with three different ancillary ligands have been synthesized and fully characterized . The crystal structure of one of these complexes has been determined by single crystal X-ray diffraction analysis . A comparative study has been carried out for these complexes by UV-vis absorption spectroscopy, photoluminescence spectroscopy, cyclic voltammetry and DFT calculations .
Molecular Structure Analysis
The solid-state structure of one of these complexes was determined by single crystal X-ray diffraction . DFT-optimized structures of these compounds in their ground and the first-excited states clearly reveal that the enhanced emissive features of these compounds in the film state are strongly associated with the retained planarity of the btp moiety in both the ground and excited states .
Chemical Reactions Analysis
An aryne reaction with alkynyl sulfides affording benzo [b]thiophenes is disclosed . A wide range of 3-substituted benzothiophenes were synthesized from easily available o-silylaryl triflates and alkynyl sulfides in a one-step intermolecular manner .
Scientific Research Applications
- Anti-Inflammatory Agents : Thiophene-based molecules often exhibit anti-inflammatory properties. Researchers could explore modifications to enhance anti-inflammatory activity .
- Antimicrobial Agents : Thiophene derivatives have demonstrated antimicrobial activity against bacteria and fungi. The compound could be evaluated for its efficacy against specific pathogens .
Suzuki-Miyaura Cross-Coupling Reactions
Considering its boronic acid functionality, the compound might participate in Suzuki-Miyaura cross-coupling reactions, leading to diverse molecular architectures .
Mechanism of Action
Target of Action
The primary targets of this compound are currently unknown. Thiophene-based analogs have been found to be biologically active and play a vital role in medicinal chemistry . They exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Mode of Action
It’s known that thiophene derivatives can interact with various biological targets, leading to a range of effects . For instance, some thiophene derivatives are known to inhibit lipid peroxidation, act as potassium channel openers, and serve as topoisomerase inhibitors .
Biochemical Pathways
Thiophene derivatives are known to interact with a variety of biochemical pathways, leading to their diverse pharmacological effects .
Result of Action
Thiophene derivatives are known to exhibit a variety of pharmacological effects, including anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
properties
IUPAC Name |
N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-1-propan-2-ylimidazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3S2/c1-12(2)20-9-16(18-11-20)25(22,23)19-10-17(3,21)15-8-13-6-4-5-7-14(13)24-15/h4-9,11-12,19,21H,10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJOCHFXPMQYSKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(N=C1)S(=O)(=O)NCC(C)(C2=CC3=CC=CC=C3S2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-1-isopropyl-1H-imidazole-4-sulfonamide |
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